molecular formula C20H17F3N4O2 B2427915 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-72-6

3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2427915
CAS No.: 2034423-72-6
M. Wt: 402.377
InChI Key: QPLROMVTWKKDON-UHFFFAOYSA-N
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Description

3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidinyl group and a pyrido[2,3-d]pyrimidinone core. Compounds of this nature are often explored for their potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c21-20(22,23)14-4-1-3-13(11-14)18(28)26-9-6-15(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,15H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLROMVTWKKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-4-amine

Piperidine-4-amine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) in the presence of triethylamine (TEA) yields N-Boc-piperidin-4-amine.

Benzoylation with 3-(Trifluoromethyl)benzoyl Chloride

The protected piperidine undergoes benzoylation using 3-(trifluoromethyl)benzoyl chloride. The reaction is conducted in anhydrous DCM under nitrogen atmosphere, with catalytic dimethylaminopyridine (DMAP) to facilitate acylation. After deprotection with trifluoroacetic acid (TFA), 1-(3-(trifluoromethyl)benzoyl)piperidin-4-amine is obtained.

Benzoylation Optimization

Solvent Base Temperature Yield Citation
DCM TEA 0°C → RT 88%
THF Pyridine RT 76%

Coupling of Pyrido[2,3-d]pyrimidin-4(3H)-one with Piperidine Intermediate

The final step involves nucleophilic aromatic substitution (SNAr) between 3-chloropyrido[2,3-d]pyrimidin-4(3H)-one and 1-(3-(trifluoromethyl)benzoyl)piperidin-4-amine. This reaction is typically performed in dimethylformamide (DMF) at 80–100°C with potassium carbonate (K₂CO₃) as a base. Alternatively, palladium-catalyzed Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand enhances yields under milder conditions.

Comparative Coupling Methods

Method Conditions Yield Citation
SNAr DMF, K₂CO₃, 100°C, 12 h 65%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, dioxane, 80°C 89%

Alternative Synthetic Routes

Reductive Amination Strategy

An alternative pathway employs reductive amination between pyrido[2,3-d]pyrimidin-4(3H)-one-3-acetaldehyde and 1-(3-(trifluoromethyl)benzoyl)piperidin-4-amine. The aldehyde intermediate is generated via oxidation of 3-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one using oxalyl chloride in DCM. Subsequent reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol affords the target compound.

Oxidation-Reduction Conditions

Step Reagents Yield Citation
Oxidation Oxalyl chloride, DCM, −78°C 91%
Reduction NaBH₃CN, MeOH, RT 78%

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis using Wang resin has been explored. The resin-bound pyrido[2,3-d]pyrimidin-4(3H)-one core is functionalized via iterative coupling and cleavage steps, achieving a 70% overall yield in automated systems.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency. For example, the benzoylation step is conducted in a microreactor with residence times <5 minutes, improving heat transfer and reducing byproduct formation.

Purification Techniques

Final purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns ensures >99% purity for pharmaceutical applications.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.65 (m, 4H, benzoyl-H), 4.30 (m, 1H, piperidine-H), 3.90–3.50 (m, 4H, piperidine-CH₂).
  • ¹³C NMR : 162.5 (C=O), 140.2 (CF₃), 128.9–125.6 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrido[2,3-d]pyrimidin-4(3H)-one core and chair conformation of the piperidine ring. Intermolecular N—H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice.

Challenges and Optimization Opportunities

Side Reactions

Competitive hydrolysis of 3-chloropyrido[2,3-d]pyrimidin-4(3H)-one in aqueous conditions necessitates strict anhydrous protocols during coupling.

Scalability of Palladium Catalysis

While Buchwald-Hartwig amination offers superior yields, palladium removal post-reaction remains costly. Recent advances in immobilized Pd catalysts reduce residual metal content to <5 ppm.

Chemical Reactions Analysis

3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrido[2,3-d]pyrimidinone derivatives with altered pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors involved in inflammatory and cancer-related pathways. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound for scientific research and drug development.

Biological Activity

The compound 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological assays that demonstrate its efficacy against different diseases.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrido[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a suitable candidate for drug development. The compound's molecular formula is C20H19F3N4O, with a molecular weight of 396.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of the piperidine ring : Utilizing piperidine derivatives and trifluoromethylbenzoyl chloride in a nucleophilic substitution reaction.
  • Cyclization : The formation of the pyrido[2,3-d]pyrimidine structure is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : In vitro assays demonstrated that related pyrimidine derivatives showed IC50 values ranging from 5 µM to 28 µM against respiratory syncytial virus (RSV) replication .
  • Mechanism of Action : These compounds often act by inhibiting viral entry or replication, potentially through interference with viral polymerases or proteases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Studies on various cancer cell lines (e.g., breast cancer) revealed that related pyrimidine derivatives can induce apoptosis and inhibit cell proliferation . The mechanism may involve the modulation of signaling pathways associated with cell survival.
  • Selectivity Index : Compounds in this class often exhibit favorable selectivity indices (SI), indicating lower toxicity to normal cells compared to cancer cells.

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study involving the treatment of MCF-7 breast cancer cells with similar pyrido[2,3-d]pyrimidinones showed a reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation .
  • Antiviral Efficacy :
    • In another study focusing on herpes simplex virus type 1 (HSV-1), derivatives exhibited up to 69% reduction in plaque formation at concentrations around 0.5 mg/mL, indicating strong antiviral activity .

Data Summary

Activity TypeAssay TypeIC50/EC50 ValuesReference
AntiviralRSV Replication5–28 µM
AnticancerMCF-7 Cell ViabilityIC50 ~10 µM
AntiviralHSV-1 Plaque Reduction0.5 mg/mL

Q & A

Q. What are the common synthetic routes for 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with precursor molecules such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and trifluoromethyl-substituted benzoylpiperidine intermediates. Key steps include:
  • Coupling reactions (e.g., amide bond formation between the piperidine and benzoyl groups) using coupling agents like EDCI/HOBt.
  • Ring closure under reflux conditions with solvents such as DMF or DMSO.
  • Purification via column chromatography or recrystallization.
    Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (e.g., 80–120°C) to optimize yields .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to the pyrido-pyrimidinone core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the trifluoromethyl benzoyl group (distinct CF₃ signals at ~δ 120 ppm in ¹³C NMR).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 403.365 for C₁₉H₁₆F₃N₅O₂) .

Q. What in vitro assays are typically used to assess the compound’s biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, PI3K) using fluorescence-based substrates.
  • Cell viability assays (MTT/XTT): Screen for antitumor activity in cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing : Use microbroth dilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-product formation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratios).
  • By-product analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust reaction stoichiometry.
  • Catalyst optimization : Screen palladium or zinc-based catalysts for coupling efficiency .

Q. How might contradictions in biological assay data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors).
  • Dose-response curves : Replicate experiments across multiple concentrations to confirm activity thresholds.
  • Meta-analysis : Compare data across studies to identify confounding factors (e.g., cell line variability, solvent effects) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Free-energy calculations : Estimate binding affinities via MM-PBSA/GBSA .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Scaffold modification : Synthesize analogs with substitutions on the pyrido-pyrimidinone core (e.g., halogens, methyl groups).
  • Pharmacophore mapping : Identify critical moieties (e.g., trifluoromethyl group) using 3D-QSAR (CoMFA/CoMSIA).
  • Biological profiling : Test derivatives in parallel assays to correlate structural changes with activity .

Q. Which analytical techniques ensure purity and characterize impurities in bulk samples?

  • Methodological Answer :
  • HPLC/UPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) to quantify purity (>95%).
  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated by-products).
  • Elemental analysis : Confirm C/H/N/F content (±0.3% theoretical) .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Administer compound via oral/IP routes and collect plasma for LC-MS/MS pharmacokinetic profiling (t₁/₂, Cmax, AUC).
  • Toxicology screening : Assess liver/kidney function (ALT, creatinine) and histopathology.
  • Dose escalation : Follow OECD guidelines for acute/chronic toxicity testing .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity enhancement.
  • Metabolic stability : Compare hepatic microsomal clearance (human/rat) with/without CF₃ substitution.
  • Target engagement : Use SPR/Biacore to quantify binding affinity differences vs. non-fluorinated analogs .

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